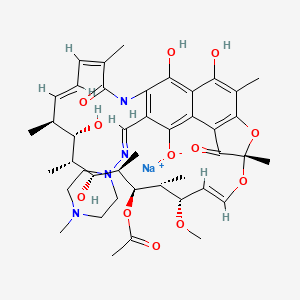

Rifampicin sodium

Description

Structure

2D Structure

Properties

CAS No. |

38776-75-9 |

|---|---|

Molecular Formula |

C43H57N4NaO12 |

Molecular Weight |

844.9 g/mol |

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |

InChI |

InChI=1S/C43H58N4O12.Na/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55);/q;+1/p-1/b12-11+,19-14+,22-13-,44-20+;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;/m0./s1 |

InChI Key |

PPGHYTPFGILTSZ-PPJQWWMSSA-M |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C=N/N5CCN(CC5)C)/C.[Na+] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C=NN5CCN(CC5)C)C.[Na+] |

Origin of Product |

United States |

Chemical Synthesis, Derivatization, and Structural Elucidation of Rifampicin Sodium

Advanced Synthetic Methodologies for Rifampicin (B610482) Sodium Production

Rifampicin is a semisynthetic antibiotic derived from Rifamycin (B1679328). The production of Rifampicin typically begins with Rifamycin SV, which is obtained from the fermentation of the bacterium Amycolatopsis mediterranei. Traditional synthesis involves multiple steps, including the preparation of an intermediate, 3-formylrifamycin SV. However, more advanced, streamlined methodologies have been developed to improve efficiency, yield, and product purity.

One significant advancement is the development of "one-pot" synthesis processes. These methods circumvent the need for isolating and purifying intermediates, thus simplifying the technical process and shortening the production cycle. google.comgoogle.com A common industrial synthesis route starts with Rifamycin S, the oxidized form of Rifamycin SV. In a key step, Rifamycin S is reacted with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine in an aprotic dipolar solvent like dimethylformamide (DMF). google.com This reaction, often carried out in the presence of formaldehyde (B43269) or its polymeric form, paraformaldehyde, leads to the formation of an oxazine-rifamycin intermediate. google.com

This intermediate is then directly reacted with 1-amino-4-methylpiperazine (B1216902) without being isolated. google.com The condensation reaction is carefully controlled, typically by maintaining the pH between 5 and 7 with the addition of a medium-strength acid such as acetic or oxalic acid, to yield Rifampicin. google.com This acid addition not only accelerates the reaction but also minimizes the formation of by-products. google.com The final product, Rifampicin, is then isolated and can be converted to its sodium salt. Variations of this process aim to further enhance yield and quality by optimizing reaction conditions, such as temperature and reactant ratios, and by employing different reagents for the key cyclization and condensation steps.

Semisynthetic Modifications and Derivatization Strategies of Rifampicin Sodium for Research Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Rifampicin relates to its antimicrobial activity and for developing new analogues with improved properties. These studies involve the targeted chemical modification of the Rifampicin scaffold. Key areas of modification include the C-3 position of the naphthoquinone ring and the aliphatic ansa bridge.

Modifications at the C-3 position have been extensively explored. The hydrazone side chain at C-3 is a common target for derivatization. For instance, reacting 3-formylrifamycin SV with various hydrazines or amines other than 1-amino-4-methylpiperazine can generate a wide array of analogues. researchgate.net The goal of these modifications is often to enhance activity against resistant bacterial strains or to alter the pharmacokinetic profile of the drug.

The ansa bridge, the long aliphatic chain spanning the naphthoquinone core, offers another site for modification, although it is often more synthetically challenging. Early studies showed that even minor changes, such as acetylating the hydroxyl groups at C-21 or C-23, could lead to a loss of activity. However, certain modifications are tolerated. For example, the hydroxylated C-25 derivative (a primary metabolite) retains activity. Another successful modification involves the removal of the methyl group at the C-24 position to create 24-desmethylrifampicin, a compound that has shown comparable or improved activity against both sensitive and resistant Mycobacterium tuberculosis strains.

The following table summarizes selected Rifampicin analogues and the rationale behind their synthesis for SAR studies.

| Analogue Class | Modification Site | Synthetic Strategy | Purpose of Modification |

| C-3 Side Chain Analogues | Naphthoquinone C-3 | Reaction of 3-formylrifamycin SV with various amino or hydrazino compounds. | Explore the impact of the side chain on potency, spectrum of activity, and resistance profiles. |

| Ansa Bridge Analogues | Aliphatic ansa chain (e.g., C-21, C-23, C-24, C-25) | Multi-step synthesis involving protection, modification, and deprotection of hydroxyl groups; or genetic engineering of the polyketide synthase pathway followed by chemical synthesis. | Investigate the role of the ansa bridge in binding to RNA polymerase and identify modifications that can overcome resistance. |

| Benzoxazinorifamycins | Naphthoquinone C-3 and C-4 | Synthesis of an additional ring linking the C-3 and C-4 positions. | Improve pharmacokinetic properties and enhance activity against slow-growing mycobacteria. |

Spectroscopic and Chromatographic Techniques for Structural Characterization of this compound and its Metabolites

A combination of spectroscopic and chromatographic methods is essential for the definitive structural characterization of this compound and for the identification and quantification of its metabolites, such as 25-desacetylrifampicin.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Rifampicin. Reversed-phase HPLC methods, often using a C18 column, are widely employed to separate Rifampicin from its metabolites and other compounds in biological matrices like plasma and urine. These methods are crucial for pharmacokinetic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) provides an even higher level of sensitivity and selectivity. LC-MS allows for the accurate determination of the mass of the parent drug and its metabolites, facilitating their unequivocal identification.

Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Rifampicin has a characteristic chromophore and exhibits distinct absorbance maxima. In aqueous solutions at neutral pH, a significant absorbance peak is observed around 470 nm. wikipedia.org UV-Vis spectroscopy is often used for quantitative analysis in pharmaceutical formulations, with absorbance maxima reported at various wavelengths depending on the solvent, such as 337 nm in methanol. medchemexpress.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Rifampicin molecule. The complex spectrum provides a molecular fingerprint, confirming the presence of hydroxyl (-OH), carbonyl (C=O), amide (N-H), and other characteristic groups within its structure.

Mass Spectrometry (MS): As mentioned with LC-MS, mass spectrometry is vital for determining the molecular weight of Rifampicin and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of data for identifying unknown metabolites or synthetic analogues.

The table below outlines the primary applications of these analytical techniques for this compound.

| Technique | Application | Information Obtained |

| HPLC | Quantification in biological fluids and pharmaceutical dosage forms; Purity assessment. | Retention time, concentration, separation from metabolites and impurities. |

| LC-MS | Metabolite identification; High-sensitivity quantification. | Retention time, molecular weight, structural fragments of parent drug and metabolites. |

| UV-Vis Spectroscopy | Routine quantification. | Wavelength of maximum absorbance (λmax), concentration based on Beer-Lambert law. |

| FTIR Spectroscopy | Functional group identification; Confirmation of identity. | Vibrational frequencies corresponding to specific chemical bonds (e.g., C=O, O-H, N-H). |

| NMR Spectroscopy | Complete structural elucidation; Conformation studies. | Chemical shifts and coupling constants providing detailed map of the molecular structure. |

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug or to probe its mechanism of action. medchemexpress.com In this strategy, one or more atoms in the molecule are replaced with a heavier, stable isotope (e.g., ²H or Deuterium, ¹³C) or a radioactive isotope (e.g., ¹¹C).

For Rifampicin, isotopically labeled versions have been synthesized for use in research. Deuterium-labeled Rifampicin (e.g., Rifampicin-d3, Rifampicin-d4, Rifampicin-d8) is available commercially. targetmol.comnih.govnih.gov These stable isotope-labeled compounds are primarily used as internal standards for quantitative analysis by mass spectrometry. Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows them to be distinguished in a mass spectrometer, ensuring highly accurate quantification in complex biological samples. While primarily used for pharmacokinetics, this accurate quantification is fundamental to mechanistic studies that correlate drug concentration with a biological effect.

Furthermore, Rifampicin has been labeled with the positron-emitting radionuclide Carbon-11 ([¹¹C]RIF). nih.gov The synthesis involves reacting a demethylated Rifampicin precursor with [¹¹C]methyl iodide. nih.gov This radiolabeling strategy enables the use of Positron Emission Tomography (PET) to visualize the real-time biodistribution and pharmacokinetics of the drug in vivo. nih.gov Such studies are critical for understanding drug delivery to target sites of infection, such as tuberculous lesions, providing mechanistic insights into how the drug reaches its site of action.

While the direct use of isotopically labeled Rifampicin to probe the binding interaction with RNA polymerase is less documented in readily available literature, the synthesis of such labeled molecules is the essential first step for such experiments. For example, ¹³C-labeled Rifampicin could be used in NMR studies to investigate conformational changes upon binding to its enzyme target.

Molecular and Biochemical Mechanisms of Action of Rifampicin Sodium

Detailed Molecular Interactions with Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifampicin (B610482) sodium's primary antibacterial activity stems from its potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA. nih.govpfizer.comechemi.com This inhibition effectively halts the process of protein synthesis, ultimately leading to bacterial cell death. biorxiv.org The mechanism is highly selective for prokaryotic RNAP, with minimal effect on the mammalian counterpart. pfizer.comechemi.com

Specific Binding Sites and Residues in RNAP Beta Subunit

Rifampicin sodium binds to a specific pocket within the beta subunit (encoded by the rpoB gene) of the bacterial RNAP. nih.govbiorxiv.orgnih.gov This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site. nih.govnih.govasm.org The high affinity of rifampicin for this site is crucial for its inhibitory action. asm.org

Mutations conferring resistance to rifampicin predominantly occur in specific regions of the rpoB gene, collectively known as the rifampicin resistance-determining region (RRDR). nih.gov These mutations often involve single amino acid substitutions that alter the structure of the binding pocket, thereby reducing the affinity of rifampicin for the RNAP. nih.govasm.org Key amino acid residues that interact with rifampicin and are frequently implicated in resistance include those within "Rif cluster I". researchgate.net For example, in Mycobacterium tuberculosis, mutations at codons for Ser531, His526, and Asp516 in the RpoB protein are common. researchgate.net The conservation of this binding site among various bacterial species explains the broad-spectrum activity of rifampicin. nih.gov

Steric Occlusion Model of RNA Synthesis Inhibition

The binding of this compound to the RNAP beta subunit leads to the physical obstruction of the nascent RNA chain's exit path. biorxiv.orgnih.govnih.gov This "steric-occlusion" model proposes that rifampicin does not directly inhibit the catalytic activity of the RNAP at the active site but rather acts as a physical barrier. creative-diagnostics.comethz.ch Once bound, rifampicin allows the synthesis of a very short RNA transcript, typically only 2 to 3 nucleotides in length. researchgate.netcreative-diagnostics.comasm.org As the nascent RNA chain attempts to extend beyond this length, it encounters the bound rifampicin molecule, which sterically hinders its further passage through the RNA exit tunnel. biorxiv.orgresearchgate.netethz.ch This blockage prevents the formation of longer RNA transcripts and effectively halts the transcription process. creative-diagnostics.com

Influence on RNA Chain Initiation vs. Elongation

This compound's inhibitory action is primarily targeted at the initiation phase of transcription. nih.govembopress.org It does not prevent the initial binding of RNAP to promoter DNA to form a closed complex, nor does it inhibit the formation of the open complex where the DNA strands are separated. asm.org The enzyme can still catalyze the formation of the first one or two phosphodiester bonds. nih.govnih.gov However, the steric clash prevents the translocation of the enzyme along the DNA template that is necessary for the elongation of the RNA chain. nih.gov

Crucially, rifampicin is ineffective against RNAP that is already in the process of elongation, meaning it has already synthesized an RNA chain longer than a few nucleotides. asm.orgoup.com Once the elongating RNAP has cleared the promoter region, it becomes resistant to the inhibitory effects of rifampicin. asm.org This is because the elongating complex has a different conformation, and the RNA exit channel is already occupied by the growing RNA transcript, likely preventing rifampicin from accessing its binding site. oup.com This leads to the production of abortive, short RNA transcripts as the enzyme repeatedly initiates and terminates transcription without entering the productive elongation phase. oup.com

Comparative Analysis of this compound Interaction with Prokaryotic vs. Eukaryotic RNAPs

A key characteristic of this compound is its selective toxicity towards prokaryotic organisms, which is fundamental to its clinical utility. rsc.org This selectivity arises from significant structural differences between prokaryotic and eukaryotic RNA polymerases. nih.govnih.gov While prokaryotes possess a single type of RNAP for all transcription, eukaryotes have multiple, more complex RNAPs (I, II, and III). rsc.org

The binding site for rifampicin within the beta subunit of bacterial RNAP is highly conserved among different bacterial species but is significantly different in eukaryotic RNAPs. nih.gov Consequently, rifampicin binds to bacterial RNAP with high affinity, whereas its affinity for eukaryotic RNAPs is substantially lower, estimated to be at least 100 times weaker. nih.gov This disparity in binding affinity means that at therapeutic concentrations, rifampicin effectively inhibits bacterial transcription without significantly affecting the host's cellular machinery. pfizer.comechemi.com While prokaryotic and eukaryotic RNAPs share homologous core subunits, the specific amino acid residues that form the rifampicin binding pocket in bacteria are not conserved in their eukaryotic counterparts, thus preventing effective binding and inhibition. asm.org

Ancillary Molecular Targets and Off-Target Interactions of this compound in Biological Systems

Beyond its primary target of bacterial RNAP, this compound can interact with other molecular targets within biological systems, leading to a range of off-target effects. One of the most significant off-target interactions is its ability to activate the human pregnane (B1235032) X receptor (PXR). toku-e.comtoku-e.com PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism and transport, particularly the cytochrome P450 (CYP) enzymes, such as CYP3A4, and P-glycoprotein. toku-e.comtoku-e.comdrugbank.com Activation of PXR by rifampicin leads to the increased metabolism and clearance of a wide variety of co-administered drugs, resulting in numerous clinically significant drug-drug interactions. medscape.comucsf.edu

Molecular and Genetic Mechanisms of Resistance to Rifampicin Sodium

Point Mutations in the rpoB Gene of Bacterial RNA Polymerase

The most prevalent mechanism of resistance to rifampicin (B610482) sodium is the development of point mutations in the bacterial rpoB gene. ontosight.aibrieflands.com This gene encodes the β-subunit of RNA polymerase, the enzyme responsible for transcription. biomedicineonline.orgnih.gov Rifampicin functions by binding to this β-subunit and physically blocking the path of the elongating RNA molecule, thereby inhibiting transcription and leading to bacterial cell death. biomedicineonline.orgnih.govacs.org Mutations within a specific region of the rpoB gene can alter the structure of the rifampicin binding site, reducing the drug's affinity for the enzyme and rendering it ineffective. ontosight.aifrontiersin.org

Characterization of Rifampicin Resistance-Determining Region (RRDR)

Extensive research has identified a specific 81-base pair "hot-spot" region within the rpoB gene that is strongly associated with rifampicin resistance. neliti.comresearcherslinks.comnih.gov This region, known as the Rifampicin Resistance-Determining Region (RRDR), is where the vast majority—approximately 95-96%—of mutations conferring rifampicin resistance are found. brieflands.comneliti.comnih.gov The RRDR corresponds to codons 507 to 533 in the Mycobacterium tuberculosis RNA polymerase. brieflands.comresearcherslinks.com Mutations in this well-defined area are a reliable marker for rifampicin resistance. brieflands.com While the majority of resistant strains exhibit mutations within the RRDR, a small percentage may have mutations outside this region or employ different resistance mechanisms. neliti.comnih.gov

The most frequently observed mutations within the RRDR occur at codons 531, 526, and 516. nih.govdost.gov.ph Studies have shown that mutations at these specific codons account for a significant proportion of rifampicin-resistant isolates. nih.govdost.gov.ph For instance, in one study, mutations at codons 526 and 531 were found in 39.5% and 34.9% of resistant isolates, respectively. dost.gov.ph

Impact of Specific Amino Acid Substitutions (e.g., H451D/Y/R, S456, D441) on Rifampicin Sodium Binding Affinity

Specific amino acid substitutions within the RRDR have been shown to directly impact the binding affinity of this compound to the RNA polymerase β-subunit. These substitutions can significantly weaken the interaction between the drug and its target, leading to resistance.

H451D/Y/R Mutations: Computational studies have demonstrated that mutations at the His451 residue to Aspartic Acid (D), Tyrosine (Y), or Arginine (R) significantly reduce the binding affinity of rifampicin. nih.govnih.gov These mutations increase the flexibility of the rifampicin-binding pocket. nih.govnih.gov This increased flexibility weakens the interactions between rifampicin and key residues within the binding pocket, such as Q438, F439, and D441. nih.gov The altered interactions ultimately result in a less stable drug-target complex. nih.gov

S456L Mutation: The substitution of Serine (S) with Leucine (L) at codon 456 (corresponding to S531L in E. coli) is a common mutation conferring rifampicin resistance. asm.orgnih.gov Molecular dynamics simulations have revealed that this mutation leads to a decrease in the electrostatic interaction between rifampicin and the binding pocket. asm.orgasm.org Specifically, the S456L mutation disrupts a critical hydrogen bond between the key residue R454 and rifampicin, increasing the flexibility of R454's side chain and causing the drug to move towards the outside of the binding pocket. asm.orgnih.govasm.org

D441V Mutation: The substitution of Aspartic Acid (D) with Valine (V) at codon 441 (corresponding to D516V in E. coli) is another frequently observed mutation. asm.orgnih.gov Similar to the S456L mutation, the D441V mutation also reduces the binding affinity of rifampicin primarily by decreasing the electrostatic interaction. asm.orgasm.org This is again attributed to the disruption of the hydrogen bond between residue R454 and the mutated residue, which in turn destabilizes the interaction between R454 and rifampicin. asm.orgasm.org

| Mutation | Affected Codon (M. tuberculosis) | Mechanism of Reduced Binding Affinity | Key Affected Residue Interactions |

|---|---|---|---|

| H451D/Y/R | 451 | Increased flexibility of the binding pocket. nih.govnih.gov | Weakened interactions with Q438, F439, D441. nih.gov |

| S456L | 456 | Decreased electrostatic interaction. asm.orgasm.org | Disruption of hydrogen bond with R454. asm.orgasm.org |

| D441V | 441 | Decreased electrostatic interaction. asm.orgasm.org | Disruption of hydrogen bond with R454. asm.orgasm.org |

Enzymatic Inactivation Mechanisms of this compound

In addition to target site modification, bacteria have evolved enzymatic mechanisms to inactivate this compound directly. ontosight.aiacs.orgnih.gov These enzymes chemically modify the rifampicin molecule, rendering it incapable of binding to RNA polymerase. acs.orgnih.gov

Rifampicin Phosphotransferases (RPH) and Phosphorylation

Rifampicin phosphotransferases (RPHs) are a family of enzymes that inactivate rifampicin by phosphorylation. cas.cnpnas.orgnih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the C21 hydroxyl group of the rifampicin ansa chain. pnas.orgnih.gov This modification is thought to prevent the antibiotic from fitting into its binding pocket on the RNA polymerase. cas.cn

Structural studies of RPH from Listeria monocytogenes have revealed a three-domain architecture: an ATP-binding domain, a rifampicin-binding domain, and a catalytic histidine-containing domain. cas.cnpnas.org The catalytic process involves a "toggle-switch" mechanism where the catalytic domain swings between the ATP- and rifampicin-binding domains to facilitate the phosphate transfer. pnas.org Key residues, including His825, Arg666, Lys670, and Gln337, play crucial roles in this phosphorylation process. cas.cnpnas.org

ADP Ribosyltransferases (ARR) and ADP Ribosylation

Another enzymatic inactivation mechanism involves ADP-ribosylation, catalyzed by ADP-ribosyltransferases (ARRs). acs.orgnih.gov These enzymes transfer an ADP-ribose moiety from NAD+ to the 23-hydroxyl group of rifampicin. nih.govacs.orgresearchgate.net This modification sterically hinders the antibiotic's interaction with the RNA polymerase, thereby inactivating it. acs.orgnih.govacs.org

ARR enzymes are found in a wide range of bacterial species, including several pathogenic ones, and are often located on mobile genetic elements, which facilitates their spread. nih.govacs.org The structure of ARR from Mycobacterium smegmatis in complex with rifampicin has shown similarities to eukaryotic ADP-ribosyltransferases, despite a lack of significant amino acid sequence homology. nih.gov

Glycosyltransferases and Glycosylation

Glycosylation represents a third mechanism of enzymatic inactivation of rifampicin. acs.orgnih.gov Rifampin glycosyltransferases (RGTs) catalyze the transfer of a sugar moiety to the rifampicin molecule. nih.govnih.gov This modification, similar to phosphorylation and ADP-ribosylation, alters the structure of the antibiotic and prevents it from binding effectively to its RNA polymerase target. nih.gov

A rifampin glycosyltransferase, designated rgt1438, was identified in a strain of Streptomyces. nih.gov Inactivation of this gene resulted in a loss of the ability to inactivate rifampin and a corresponding decrease in the minimum inhibitory concentration (MIC). nih.gov Interestingly, some bacteria may possess dual resistance mechanisms, harboring both a resistant RNA polymerase target and an inactivating enzyme like RGT. nih.gov

| Enzyme Family | Mechanism | Modification Site on Rifampicin | Effect |

|---|---|---|---|

| Rifampicin Phosphotransferases (RPH) | Phosphorylation | C21 hydroxyl group. pnas.orgnih.gov | Prevents binding to RNA polymerase. cas.cn |

| ADP Ribosyltransferases (ARR) | ADP Ribosylation | C23 hydroxyl group. nih.govacs.org | Sterically hinders interaction with RNA polymerase. acs.orgnih.govacs.org |

| Glycosyltransferases (RGT) | Glycosylation | Hydroxyl groups on the ansa chain. nih.gov | Prevents binding to RNA polymerase. nih.gov |

Role of Efflux Pumps in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, from the bacterial cytoplasm to the exterior, thereby reducing the intracellular drug concentration to sub-therapeutic levels. ijcmas.comfrontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance to this compound in various bacterial species. dergipark.org.trasm.org These pumps are broadly classified into several families, such as the ATP-binding cassette (ABC), major facilitator superfamily (MFS), resistance-nodulation-cell division (RND), small multidrug resistance (SMR), and multidrug and toxin extrusion (MATE) families, which derive energy from ATP hydrolysis or the proton motive force. ijcmas.comnih.gov

In Mycobacterium tuberculosis, several efflux pumps have been implicated in Rifampicin resistance. nih.gov The Rv1258c (Tap) pump, a member of the MFS family, is one such example. frontiersin.org Another is the MmpS5/MmpL5 pump of the RND superfamily. frontiersin.org Research has also pointed to the potential involvement of pumps like MmpL2, Rv0194, and Rv1250 in conferring Rifampicin resistance in clinical isolates. nih.gov In a study of Rifampicin-monoresistant M. tuberculosis strains lacking target gene mutations, the efflux pumps Rv2936 and Rv0783 were identified as potentially responsible for low-level resistance. nih.gov When the genes for these pumps were expressed in Escherichia coli, the minimum inhibitory concentration (MIC) for Rifampicin increased from 8 µg/ml to 16 µg/ml and 32 µg/ml for Rv2936 and Rv0783, respectively. nih.gov

The role of efflux pumps is not limited to mycobacteria. A study on Pseudomonas fluorescens identified a plasmid-encoded resistance mechanism that involved an efflux pump. microbiologyresearch.org The addition of potassium cyanide, an energy poison, restored the diffusion of Rifampicin into the resistant cells, indicating an energy-dependent efflux process. microbiologyresearch.org In Mycobacterium bovis BCG, the deletion of the gene for the P55 efflux pump (Rv1410c) increased susceptibility to Rifampicin, and this resistance could be inhibited by the efflux pump inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP). asm.org

| Efflux Pump | Pump Family | Bacterial Species | Key Finding | Reference |

|---|---|---|---|---|

| Rv1258c (Tap) | MFS | Mycobacterium tuberculosis | Active against several antituberculars including Rifampicin. frontiersin.org Its inhibition by piperine (B192125) can potentiate Rifampicin's activity. nih.gov | nih.govfrontiersin.org |

| MmpS5/MmpL5 | RND | Mycobacterium tuberculosis | Established role in drug efflux; loss of its repressor (MmpR) leads to constitutive expression and resistance. frontiersin.org | frontiersin.org |

| Rv2936 | Unknown | Mycobacterium tuberculosis | May be responsible for low-level Rifampicin resistance in non-rpoB mutant strains. nih.gov | nih.gov |

| Rv0783 | Unknown | Mycobacterium tuberculosis | Potentially involved in exporting Rifampicin from the cell in strains without target mutations. nih.gov | nih.gov |

| P55 (Rv1410c) | DHA14 | Mycobacterium bovis BCG | Deletion increases susceptibility to Rifampicin; resistance is inhibited by CCCP. asm.org | asm.org |

| Plasmid-encoded pump | Unknown | Pseudomonas fluorescens | Resistance is mediated by an efflux pump, as evidenced by restored susceptibility with potassium cyanide. microbiologyresearch.org | microbiologyresearch.org |

Alterations in Bacterial Membrane Permeability and Drug Uptake

In addition to efflux pumps, bacteria can resist this compound by altering the permeability of their cell envelope, which acts as a physical barrier to limit drug uptake. microbiologyresearch.orgoup.com This mechanism can work in concert with other resistance strategies, such as target site mutations, to achieve higher levels of resistance. nih.govasm.org

Studies in Neisseria meningitidis have demonstrated that alterations in membrane permeability contribute significantly to Rifampicin resistance. nih.govasm.org Researchers observed two distinct resistance phenotypes despite identical mutations in the rpoB gene: an intermediate level of resistance in clinical isolates and a high level of resistance in mutants selected in vitro. nih.govresearchgate.net The high-level resistance of the in vitro mutants was reduced to intermediate levels in the presence of Tween 80, a surfactant that increases membrane permeability, suggesting a permeability barrier was responsible for the heightened resistance. nih.govasm.org These highly resistant mutants also showed increased resistance to other hydrophobic agents like Triton X-100 and gentian violet, further supporting the role of a generalized decrease in membrane permeability. nih.gov

Similarly, the natural resistance of some mycobacterial species to Rifampicin has been attributed to a less permeable cell envelope relative to susceptible species. asm.org In these cases, the RNA polymerase enzyme itself remained sensitive to the drug when isolated from the cell. asm.org In E. coli, the outer membrane is thought to act as a barrier that permits only a small amount of Rifampicin to enter the cell. oup.com While reduced permeability alone may not confer high-level resistance, it can be a crucial contributing factor, often coupled with active efflux or target modification. oup.comasm.org

Biofilm Formation and its Modulation by this compound Sub-Inhibitory Concentrations

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. frontiersin.org This mode of growth provides significant protection against antibiotics, contributing to persistent and chronic infections. frontiersin.orgnih.gov The effect of sub-inhibitory concentrations (sub-MICs) of antibiotics—levels below what is required to kill the bacteria—on biofilm formation is complex and can be contradictory. bjid.org.br

Several studies have shown that sub-MICs of Rifampicin can paradoxically induce or enhance biofilm formation in certain bacteria. In a study on Staphylococcus aureus, sub-MICs of Rifampicin were found to strongly stimulate biofilm production in isolates that were otherwise non-producers. nih.govresearchgate.net For some clinical and non-clinical S. aureus isolates, exposure to Rifampicin at concentrations of half or a quarter of the MIC resulted in dramatic increases in biofilm formation, with optical density values increasing by over 1000% in some cases. nih.gov Another study involving clinical methicillin-resistant S. aureus (MRSA) isolates found that sub-MICs of Rifampin promoted biofilm formation in 83.2% of the isolates tested. asm.org This induction was particularly common in Rifampicin-resistant MRSA strains when tested at clinically relevant concentrations. asm.org The biofilm matrix induced by Rifampicin sub-MICs in S. aureus was identified as being polysaccharide in nature. nih.gov

However, this stimulatory effect is not universal. One study noted that while Rifampicin as an adjunct to oxacillin (B1211168) could reduce biomass in susceptible S. aureus, sub-inhibitory concentrations (0.008 µg/ml) did not induce biomass formation. asm.org This highlights the unpredictable nature of Rifampicin's effects on biofilms, which can vary between different bacterial strains and experimental conditions. asm.org The potential for sub-inhibitory concentrations of Rifampicin to induce robust biofilm formation has significant clinical implications, as such concentrations can occur in a patient at various points during a dosing regimen. nih.govasm.org

| Bacterial Species | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus (clinical and non-clinical isolates) | MIC/2, MIC/4, MIC/16 | Strongly induced biofilm formation in previously non-producing isolates; increase in OD595 ranged from 420% to 1580%. nih.gov | nih.gov |

| Methicillin-resistant S. aureus (MRSA) (clinical isolates) | Sub-MICs (1/8x to 1/64x MIC) | Promoted biofilm formation in 83.2% of isolates. asm.org | asm.org |

| Rifampin-resistant MRSA | 0.03 - 32 mg/L | Biofilm induction was common (71.4% of isolates). asm.org | asm.org |

| Rifampin-susceptible MRSA | 0.03 - 32 mg/L | Biofilm induction was rare (1.0% of isolates). asm.org | asm.org |

| Staphylococcus aureus | 0.008 µg/ml (0.5x MIC) | Did not induce biomass formation. asm.org | asm.org |

| Staphylococcus epidermidis | Sub-MICs | Demonstrated to induce biofilm formation. bjid.org.br | bjid.org.br |

Computational Approaches for Predicting and Understanding Resistance

Computational methods, or in silico analyses, have become powerful tools for investigating the mechanisms of drug resistance at a molecular level, offering insights that are complementary to experimental work. nih.govfrontiersin.org These approaches are particularly valuable for understanding how mutations in the drug's target protein, the β-subunit of RNA polymerase (RpoB), lead to Rifampicin resistance. nih.govmdpi.com

Molecular docking is a common technique used to predict how a ligand (Rifampicin) binds to its receptor (RpoB). longdom.orggenominfo.org Studies have used docking to compare the binding affinity of Rifampicin to wild-type RpoB versus mutant forms. nih.govgenominfo.org For example, in silico docking revealed that mutations at positions S450L and H445Y in the M. tuberculosis RpoB protein resulted in positive binding energy, indicating a less favorable interaction and reduced inhibition by Rifampicin compared to the wild-type protein. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view, modeling the movement and interaction of the drug-protein complex over time. mdpi.com One study employed 100-nanosecond MD simulations to exhaustively assess how mutations like Asp441Val and Ser456Gln affect the binding dynamics of Rifampicin, revealing that these mutations can distort the protein's conformation and communication pathways, thereby perturbing drug binding. mdpi.com Another MD simulation showed that for the H526D mutant of RpoB, the binding energy with Rifampicin was significantly higher (less favorable) than for the wild-type, while for the L521M mutant, the drug moved out of the active site altogether, explaining the resistance mechanism at a structural level. longdom.org

More advanced computational strategies involve machine learning and artificial intelligence. frontiersin.orgbiorxiv.org Researchers have developed models that use structural, chemical, and evolutionary features to predict whether a given rpoB mutation will confer resistance. biorxiv.orgnih.gov One such tool, SUSPECT-RIF, successfully identified resistant M. tuberculosis variants with high accuracy (90.9%), sensitivity (92.2%), and specificity (83.6%), outperforming standard molecular tests by being able to predict resistance from mutations outside the well-known Rifampicin Resistance Determining Region (RRDR). nih.govresearchgate.net These computational approaches are crucial for rapidly analyzing the effects of newly discovered mutations and can help guide the development of new therapeutics designed to overcome resistance. mdpi.comleprosy-information.org

| Computational Method | Target/System Studied | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking & Homology Modeling | M. tuberculosis RpoB mutants (S450L, H445Y) | Mutants interacted with Rifampicin with positive binding energy, indicating ineffective binding and inhibition compared to wild-type. nih.gov | nih.gov |

| Molecular Dynamics (MD) Simulations | M. tuberculosis RpoB mutants (e.g., Asp441Val, Ser456Gln) | Mutations distort communication values of critical hubs and alter protein conformation, which perturbs Rifampicin binding. mdpi.com | mdpi.com |

| MD Simulations | M. tuberculosis RpoB mutants (H526D, L521M) | H526D mutant showed higher (less favorable) binding energy; for L521M, Rifampicin moved out of the active site. longdom.org | longdom.org |

| Machine Learning (e.g., logistic regression, random forest) | M. tuberculosis rpoB missense mutations | Models can predict resistance with moderate sensitivity (0.84-0.88) and high specificity (0.94-0.97) using structural and chemical features. biorxiv.org | biorxiv.org |

| Structure-based Machine Learning (SUSPECT-RIF tool) | M. tuberculosis rpoB mutations (inside and outside RRDR) | Successfully predicted resistance with 92.2% sensitivity and 83.6% specificity, outperforming existing methods. nih.govresearchgate.net | nih.govresearchgate.net |

| In Silico Analysis (FoldX) | "Disputed" rpoB mutations in M. tuberculosis | Analysis indicated that all missense mutations, including those conferring low-level resistance, affect the Rifampicin binding site. asm.org | asm.org |

Preclinical Pharmacokinetics and Pharmacodynamics of Rifampicin Sodium in Research Models

Pharmacodynamic Evaluation in Preclinical Models

The pharmacodynamic properties of rifampicin (B610482) have been assessed in various preclinical settings to understand its concentration-effect relationships.

In vitro studies have consistently demonstrated that rifampicin exhibits concentration-dependent bactericidal activity. asm.orgresearchgate.net In time-kill curve experiments against Mycobacterium tuberculosis, the extent of killing was linked to the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. asm.orgasm.org

In B16F10 melanoma cells, rifampicin showed a concentration-dependent inhibition of melanin (B1238610) synthesis and tyrosinase activity. mdpi.com At a concentration of 40 μM, it significantly reduced the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2. mdpi.com

Cytotoxicity assays have also shown concentration-dependent effects. In A549 lung epithelial cells, rifampicin at concentrations of 1024 and 2048 μg/mL induced a decrease in cell viability, while a lower concentration of 512 μg/mL did not. oup.com Another study using an MTT cytotoxicity assay on A549 cells reported half-maximal inhibitory concentration (IC50) values of 0.5 mg/mL for free rifampicin. dovepress.com

The following table summarizes the concentration-dependent effects of rifampicin observed in various in vitro cellular assays.

| Cell Type/Organism | Assay | Concentration-Dependent Effect |

| Mycobacterium tuberculosis | Time-kill curves | Bactericidal activity linked to AUC/MIC ratio. asm.orgasm.org |

| B16F10 Melanoma Cells | Melanin & Tyrosinase Activity | Inhibition of melanin synthesis and enzyme expression at 10-40 μM. mdpi.com |

| A549 Lung Epithelial Cells | Cell Viability | Decreased viability at ≥1024 μg/mL. oup.com |

| A549 Lung Epithelial Cells | MTT Cytotoxicity Assay | IC50 of 0.5 mg/mL. dovepress.com |

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices in Animal Infection Models

The relationship between drug exposure (pharmacokinetics) and its effect on the pathogen (pharmacodynamics) is a cornerstone of preclinical research. For rifampin, the active moiety of rifampicin sodium, these relationships have been extensively studied in various animal infection models, most notably in murine models of tuberculosis. These studies aim to identify the specific PK/PD index that best predicts the antimicrobial efficacy, which is crucial for optimizing dosing schedules to maximize bacterial killing and minimize the emergence of resistance. researchgate.net

In the context of Mycobacterium tuberculosis infections, research has consistently demonstrated that the efficacy of rifampin is concentration-dependent. researchgate.net The primary PK/PD indices evaluated for antimicrobial agents are the ratio of the maximum free drug concentration to the minimum inhibitory concentration (fCmax/MIC), the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC), and the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). mdpi.com

A seminal study utilizing a murine aerosol infection model of tuberculosis conducted dose-ranging and dose-fractionation experiments to determine the most predictive PK/PD parameter for rifampin. The results clearly indicated that the fAUC/MIC ratio had the strongest correlation with the reduction in bacterial counts in the lungs. researchgate.netnih.gov In this model, the correlation coefficient (r²) for AUC/MIC was 0.95, signifying a very strong relationship. researchgate.netnih.gov The other indices showed weaker correlations, with Cmax/MIC having an r² of 0.86 and the time above MIC showing a much lower correlation with an r² of 0.44. researchgate.netnih.gov These findings have been corroborated by other preclinical models, including in vitro time-kill studies and macrophage monolayer models, which also pointed towards AUC-dependent killing. researchgate.net

The significance of the AUC/MIC ratio as the key driver of rifampin efficacy is a critical finding from preclinical models that has implications for clinical use. asm.org It suggests that achieving a certain total drug exposure over a dosing period is more important than achieving a high peak concentration or maintaining the concentration above the MIC for a prolonged time. nih.gov This understanding, derived from animal models, is instrumental in designing dosing regimens for clinical trials aimed at improving therapeutic outcomes. asm.org For instance, co-administration of rifampin with other drugs like moxifloxacin (B1663623) has been evaluated in murine models, showing a decrease in rifampin exposure (AUC) upon co-administration, which in turn affected the pharmacodynamic outcome. psu.edu

Table 1: Correlation of Rifampin PK/PD Indices with Efficacy in a Murine Tuberculosis Model

| PK/PD Index | Correlation Coefficient (r²) | Predictive Strength | Reference |

|---|---|---|---|

| AUC/MIC | 0.95 | Very Strong | researchgate.net, nih.gov |

| Cmax/MIC | 0.86 | Strong | researchgate.net, nih.gov |

| %T>MIC | 0.44 | Weak | researchgate.net, nih.gov |

This table summarizes the correlation between different pharmacokinetic/pharmacodynamic indices of rifampin and the reduction in M. tuberculosis colony-forming units (CFU) in the lungs of infected mice over a 6-day treatment period. A higher r² value indicates a stronger correlation.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. These models integrate physiological and anatomical data from the animal species with the specific physicochemical properties of the drug. researchgate.net For rifampin, PBPK models have been developed for preclinical species, primarily mice, to simulate its pharmacokinetic profile and to better understand the exposure-response relationship. nih.govnih.gov

The development of a whole-body PBPK model for rifampin in mice allows for the simulation of drug concentrations in various tissues, including plasma, liver, kidneys, and lungs, following administration. researchgate.net These simulations are calibrated and validated using experimental data from multiple in vivo studies. nih.gov Such models can account for inter-individual variability by incorporating Monte Carlo simulations, which assign probability distributions to key model parameters. researchgate.net A key advantage of PBPK modeling is its ability to extend the utility of available experimental data, allowing for the investigation of dosing regimens and scenarios that were not directly tested in animal studies. researchgate.net

In the context of tuberculosis research, PBPK models have been integrated with pharmacodynamic models to create a comprehensive computational framework. nih.govnih.gov This framework can simulate not only the drug's pharmacokinetics but also the complex interactions between the drug, the host immune response, and the Mycobacterium tuberculosis population dynamics within the host. nih.govnih.gov For example, a PBPK/PD model of rifampin therapy in a mouse tuberculosis infection model was successfully calibrated using published experimental data. nih.gov The model's simulations of a dose-fractionation study qualitatively matched the experimental observations, correctly identifying the AUC as the PK parameter most strongly correlated with efficacy. nih.govnih.gov

Furthermore, PBPK models are valuable tools for predicting drug distribution to the site of infection, such as the necrotic lung lesions characteristic of tuberculosis. Dynamic positron emission tomography (PET) imaging in infected mice using radiolabeled [11C]rifampin has shown that drug penetration into these necrotic lesions can be restricted. asm.org PBPK models can incorporate such data to refine predictions of target-site concentrations, which are more relevant for predicting efficacy than plasma concentrations alone. asm.org These preclinical PBPK models serve as a foundational step toward developing models for other anti-TB drugs and ultimately for simulating combination therapies to identify optimal regimens. researchgate.netnih.gov

Table 2: Application of PBPK Modeling in Preclinical Rifampin Research

| PBPK Model Application | Research Finding | Implication for Drug Development | Reference |

|---|---|---|---|

| Whole-Body Distribution Simulation | Predicted rifampin concentrations in plasma, liver, kidneys, and lungs in mice were generally in agreement with experimental data. | Provides a framework to simulate untested dosing regimens and predict tissue-specific drug exposure. | researchgate.net |

| Integration with PD Models | A combined PBPK/PD model successfully simulated bacterial killing kinetics in the lungs of infected mice and confirmed AUC as the key efficacy driver. | Offers a tool to mitigate practical obstacles in extensive animal testing and to optimize dosing strategies. | nih.gov, nih.gov |

| Prediction of Target Site Penetration | Models can be informed by imaging data showing restricted rifampin penetration into necrotic lung lesions. | Improves the accuracy of efficacy predictions by focusing on drug concentrations at the site of infection. | asm.org |

| Informing Clinical Trial Design | Preclinical model findings on exposure-effect relationships can be used to simulate clinical trial outcomes and support dose selection. | Facilitates a more rational design of clinical studies for new and existing anti-tuberculosis agents. | asm.org |

This table highlights key applications and findings from physiologically based pharmacokinetic modeling of rifampin in preclinical research and their significance for the development of anti-tuberculosis therapies.

Structural Biology and Computational Studies of Rifampicin Sodium Interactions

X-ray Crystallography of Rifampicin (B610482) Sodium-Target Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how rifampicin interacts with bacterial RNA polymerase. The first crystal structure of a rifampicin-RNAP complex, specifically from the bacterium Thermus aquaticus, provided a foundational understanding of its inhibitory mechanism. nih.govnih.gov

The inhibitor binds to a pocket within the β subunit of the RNAP, deep inside the DNA/RNA channel. nih.govcell.comresearchgate.net This binding site is strategically located more than 12 Å away from the enzyme's active site. nih.govcell.com The structure revealed that rifampicin does not directly interfere with the catalytic center but instead acts as a steric blockade. nih.govcell.com It physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby preventing further synthesis. nih.govnih.gov The binding pocket is highly conserved across different bacterial species, which explains rifampicin's broad-spectrum activity. nih.gov

| Complex | Organism | PDB ID | Resolution (Å) | Key Finding |

| RNAP core enzyme - Rifampicin | Thermus aquaticus | 1I6V | 3.3 | Revealed the binding pocket in the β subunit and the steric hindrance mechanism. nih.govcell.com |

| RNAP - Rifampin | Escherichia coli | 4KMU | 3.85 | Provided structural basis for interactions in a different bacterial species. rcsb.org |

| RNAP S531L mutant - Rifampin | Escherichia coli | Showed disordering of the binding interface upon rifampin binding, reducing affinity. nih.gov | ||

| RNAP H526Y mutant - Rifampin | Escherichia coli | Demonstrated significant reshaping of the binding pocket, causing steric conflicts that prevent binding. nih.gov |

Elucidation of Binding Conformations and Specific Molecular Contacts

Crystallographic studies have precisely mapped the binding conformation of rifampicin and its specific molecular contacts with the RNAP β subunit. The molecule adopts a C-shaped conformation within the binding pocket. cell.com The interaction is stabilized by a network of van der Waals forces and hydrogen bonds.

The ansa bridge and the naphthol ring of rifampicin are crucial for this interaction. cell.comwikipedia.org Specifically, four hydroxyl groups on these parts of the molecule form critical hydrogen bonds with amino acid residues in the binding pocket. nih.govwikipedia.org Key residues from the RNAP β subunit involved in these interactions include Ser531, Gln513, Arg529, His526, Asp516, and Phe514 (using E. coli numbering). nih.gov The majority of clinically observed resistance mutations are located in the gene rpoB, which codes for the β subunit, and these mutations alter the residues within or near this binding pocket, thereby reducing the drug's affinity. nih.govnih.govresearchgate.net For example, mutations at positions like S531, H526, and D516 directly impact the binding of rifampicin. nih.govnih.gov

| Rifampicin Moiety | Interacting RNAP Residue (E. coli numbering) | Type of Interaction |

| Naphthol Ring (Oxygens at C-1, C-8) | Gln513, Ser531, Arg529 | Hydrogen Bonds |

| Ansa Bridge (Hydroxyls at C-21, C-23) | His526, Asp516, Phe514 | Hydrogen Bonds / van der Waals |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis and Ligand-Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in solution, complementing the static picture from X-ray crystallography. For rifampicin, NMR studies have been used to analyze its conformational behavior in solution and to characterize its interactions with other molecules, such as cyclodextrins, which can encapsulate the drug. researchgate.netscielo.br

¹H and ¹⁵N NMR spectroscopy have shown that the piperazine tail of the rifampicin molecule is often involved in these inclusion complexes. scielo.br Methods that combine NMR data with molecular dynamics simulations are particularly powerful for describing the ensemble of conformations that rifampicin can adopt in solution. unito.it While much of the NMR work has focused on rifampicin's interactions with carrier molecules, the principles are applicable to studying its binding dynamics with biological macromolecules. Solid-state NMR (ssNMR) techniques are also being developed to study membrane proteins in their native environments, and methods using rifampicin to inhibit host protein expression have been shown to improve the quality of ssNMR spectra for specific recombinant proteins. nih.gov

Molecular Dynamics (MD) Simulations of Rifampicin Sodium-Protein and Membrane Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement of atoms and molecules over time, providing a dynamic view of rifampicin's interactions. tanaffosjournal.irmdpi.com These simulations have been applied to study the binding of rifampicin to its target protein, RNAP, as well as its interactions with lipid membranes, which is relevant for its permeation into bacterial cells. nih.govnih.govnih.gov

MD simulations of rifampicin with RNAP have been used to investigate the molecular mechanisms of drug resistance. nih.govnih.gov By simulating both the wild-type enzyme and various mutant forms (e.g., S456L, D441V, H451D/Y/R in M. tuberculosis), researchers can analyze changes in protein dynamics, flexibility of the binding pocket, and specific intermolecular interactions that lead to reduced drug affinity. nih.govnih.gov

Simultaneously, atomistic MD simulations have been employed to study how rifampicin interacts with and permeates through lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). nih.govnih.govresearchgate.net These studies consider different ionization states of rifampicin (anionic and zwitterionic) that are prevalent at physiological pH. nih.govnih.gov The simulations show that rifampicin can insert itself deeply into the membrane, with the piperazine group playing a key role, which perturbs the local order of the lipids and helps explain its good oral bioavailability despite its large size. nih.govnih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

A powerful application of MD simulations is the calculation of binding free energies, which quantifies the strength of the interaction between a ligand and its target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique used for this purpose. nih.govnih.gov

| System | Method | Key Finding |

| Rifampin - Wild-Type vs. S456L/D441V Mtb-RNAP | GaMD & MM-GBSA | Mutations decreased the binding free energy, explaining resistance. nih.gov |

| Rifampicin - Wild-Type vs. H451D/Y/R Mtb-RNAP | MD & MM-GBSA | Mutations reduced binding affinity by disrupting key hydrogen bonds and increasing pocket flexibility. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use computational models to correlate the chemical structure of compounds with their biological activity. nih.gov These methods are valuable for designing new derivatives with improved efficacy or the ability to overcome resistance.

A QSAR model has been developed for rifampicin derivatives to predict their antimicrobial activity against M. tuberculosis. nih.gov Such models use a set of calculated molecular descriptors—quantifiable properties of a molecule related to its structure, such as electronic, steric, and hydrophobic features—to build a mathematical equation that predicts activity. nih.gov For example, one study identified nine specific molecular descriptors that were significantly associated with the antimicrobial activity of rifampicin derivatives, with some descriptors being positively correlated and others negatively correlated with activity. nih.gov This model was then used to predict the potential of newly designed rifampicin derivatives as inhibitors of other potential targets, like the ribonuclease VapC2. nih.gov These computational approaches are crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for chemical synthesis and experimental testing. nih.gov

Integration of Computational and Experimental Data for Mechanistic Insights

The synergy between computational modeling and experimental techniques has been pivotal in elucidating the intricate molecular mechanisms governing the interaction of this compound with its target, the bacterial DNA-dependent RNA polymerase (RNAP). This integrated approach provides a dynamic and atomic-level perspective that complements the static pictures offered by experimental methods like X-ray crystallography. By combining these methodologies, researchers have gained profound insights into the binding modes of Rifampicin, the conformational changes it induces in RNAP, and the molecular basis of drug resistance.

A significant area where this integrated approach has borne fruit is in understanding the mechanisms of Rifampicin resistance. The majority of resistance-conferring mutations are located in the rpoB gene, which encodes the β-subunit of RNAP where Rifampicin binds. nih.govsemanticscholar.orgfrontiersin.org While experimental studies identify these mutations, computational methods provide a mechanistic explanation for why these mutations lead to resistance. nih.govfrontiersin.orgsemanticscholar.org

For example, studies combining molecular docking and MD simulations have investigated the effects of common mutations, such as those at positions 450 and 445 in Mycobacterium tuberculosis RNAP. semanticscholar.org These computational analyses have demonstrated that mutations like S450L and H445Y can lead to a significant reduction in the binding affinity of Rifampicin. nih.govsemanticscholar.org This is often due to the loss of crucial hydrogen bonds or the introduction of steric hindrance that prevents the drug from binding effectively. frontiersin.orgnih.gov

The integration of X-ray crystallography with computational modeling has been particularly insightful. High-resolution crystal structures of RNAP in complex with Rifampicin provide a precise starting point for simulations. labmedica.comnih.govrcsb.org These structures reveal the key amino acid residues that form the binding pocket and interact with the drug. nih.govresearchgate.net Computational methods, such as molecular mechanics generalized-Born surface area (MM-GBSA) calculations, can then be used to quantify the contribution of individual residues to the binding energy. frontiersin.org This allows for a detailed understanding of which interactions are most critical for the drug's efficacy.

Furthermore, dynamic network analysis and residue interaction network analysis, when applied to MD simulation trajectories, can reveal changes in the communication pathways within the protein upon drug binding or mutation. frontiersin.org These computational techniques have shown that resistance mutations can alter the flexibility and dynamics of the binding pocket, making it less favorable for Rifampicin binding. frontiersin.org

The predictive power of computational models, when validated by experimental data, is a key advantage of this integrated approach. For instance, computational predictions of Rifampicin resistance based on the structural and energetic impact of mutations can be correlated with experimentally determined minimum inhibitory concentrations (MICs) for resistant strains. This synergy not only enhances our fundamental understanding of drug-target interactions but also paves the way for the rational design of new antibiotics that can overcome existing resistance mechanisms. frontiersin.org

Research Findings on Rifampicin-RNAP Interactions

| Methodology | Organism | Key Findings | Reference |

| Molecular Dynamics & Docking | Mycobacterium tuberculosis | Mutations S450L and H445Y in rpoB lead to positive binding energies, indicating resistance. | nih.govsemanticscholar.org |

| Gaussian Accelerated MD | Mycobacterium tuberculosis | Mutations S456L and D441V alter the conformational landscape of the binding pocket, reducing Rifampicin's affinity. | nih.gov |

| MD & MM-GBSA | Mycobacterium tuberculosis | H451D/Y/R mutations decrease the binding free energy of Rifampicin by disrupting key hydrogen bonds and increasing pocket flexibility. | frontiersin.org |

| X-ray Crystallography | Mycobacterium tuberculosis | Determined the 3D structure of Mtb RNAP with Rifampicin, revealing a steric-occlusion mechanism. | labmedica.com |

| X-ray Crystallography | Escherichia coli | Revealed the binding mode of benzoxazinorifamycins, showing how modifications to the Rifampicin scaffold can alter interactions. | nih.govrcsb.org |

| Fluorimetric Titration & Stopped-flow Kinetics | Escherichia coli | Demonstrated that Rifampicin binding involves a rapid initial step followed by a slower conformational change (isomerization) of the enzyme-drug complex. | nih.gov |

Calculated Binding Energies of Rifampicin to Wild-Type and Mutant RNAP

| RNAP Variant | Computational Method | Binding Energy (kcal/mol) | Reference |

| Wild-Type rpoB | Molecular Docking | -4.96 | nih.gov |

| Mutant rpoB (S450L) | Molecular Docking | +8.38 | nih.gov |

| Mutant rpoB (H445Y) | Molecular Docking | +3.91 | nih.gov |

| Wild-Type Mtb-RNAP | MM-GBSA | (Not specified) | frontiersin.org |

| Mutant Mtb-RNAP (H451D) | MM-GBSA | (Decreased) | frontiersin.org |

| Mutant Mtb-RNAP (H451Y) | MM-GBSA | (Decreased) | frontiersin.org |

| Mutant Mtb-RNAP (H451R) | MM-GBSA | (Decreased) | frontiersin.org |

Advanced Analytical Methodologies for Rifampicin Sodium Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques in the analysis of Rifampicin (B610482) sodium. These methods offer high resolution and sensitivity for the separation, identification, and quantification of Rifampicin and its related compounds.

Method Development for Research Sample Analysis

The development of robust HPLC and UHPLC methods is critical for the accurate analysis of Rifampicin sodium in research samples. A variety of methods have been developed, each tailored to specific analytical needs, such as the simultaneous estimation of Rifampicin with other drugs or the analysis of its impurities.

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For instance, a validated RP-HPLC method for the quantitative determination of Rifampicin in bulk and tablet dosage forms utilized a Zorbax Eclipse Plus C18 column with a mobile phase of acetonitrile and 0.1% orthophosphoric acid (80:20 v/v). researchgate.net Detection was achieved at a wavelength of 480 nm, with a retention time of 4.7 minutes. researchgate.net This method demonstrated good linearity over a concentration range of 1.95-250 µg/mL. researchgate.net

Another developed HPLC method for the simultaneous estimation of Rifampicin and Isoniazid (B1672263) employed a mobile phase of pH 3.5 phosphate (B84403) buffer, methanol, and water (45:30:25 ratio). ijpsr.com Detection was performed at 239 nm, yielding retention times of 2.8 minutes for Rifampicin and 3.7 minutes for Isoniazid. ijpsr.com Similarly, for the simultaneous analysis of Rifampicin and Isoniazid in bulk and pharmaceutical dosage forms, an RP-HPLC method was established using a Thermosil RPC18 column with a mobile phase of methanol and sodium acetate buffer (70:30). The maximum wavelength for detection in this method was identified at 240 nm.

The use of monolithic columns in HPLC has been shown to significantly reduce analysis time compared to traditional particle-packed columns. A rapid HPLC method using a C18 monolithic column was developed for the analysis of Rifampicin and four of its related compounds: rifampicin quinone, rifamycin (B1679328) SV, rifampicin N-oxide, and 3-formylrifamycin SV. nih.gov This method, with a total run time of less than 11 minutes, utilized a mobile phase of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) and UV detection at 254 nm. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a fast and efficient alternative to conventional RPLC methods for impurity analysis. A study demonstrated the separation of Rifampicin and its impurities within 4 minutes using a packed diol column and a mobile phase of methanol with 0.1% ammonium formate and 2% water. daneshyari.com

Interactive Data Table: HPLC/UHPLC Method Parameters for this compound Analysis

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Rifampicin | Zorbax Eclipse Plus C18 | Acetonitrile: 0.1% Orthophosphoric Acid (80:20) | 0.4 | 480 | 4.7 | researchgate.net |

| Rifampicin & Isoniazid | Not Specified | pH 3.5 Phosphate Buffer: Methanol: Water (45:30:25) | Not Specified | 239 | 2.8 (Rifampicin) | ijpsr.com |

| Rifampicin & Isoniazid | Thermosil RPC18 | Methanol: Sodium Acetate Buffer (70:30) | 1 | 240 | Not Specified | |

| Rifampicin & Related Compounds | C18 Monolithic | Methanol: Acetonitrile: Monopotassium Phosphate: Citric Acid (28:30:38:4) | 2 | 254 | < 11 (total) | nih.gov |

| Rifampicin & Impurities | Packed Diol | Methanol with 0.1% Ammonium Formate & 2% Water | Not Specified | Not Specified | < 4 (total) | daneshyari.com |

Chiral Separations of this compound and its Isomers

The stereochemistry of a drug molecule can significantly impact its pharmacological activity. Chiral separation techniques are therefore essential for isolating and analyzing the different enantiomers of a chiral compound. While Rifampicin itself has multiple chiral centers, research has also explored its use as a chiral selector in capillary electrophoresis for the enantioresolution of other basic drugs. nih.gov This is due to its structure, which includes nine stereogenic centers and various functional groups that can engage in multiple enantioselective interactions, such as hydrogen bonding and inclusion complexation. nih.gov

The separation of drug enantiomers is a critical area of pharmaceutical research, with HPLC using chiral stationary phases (CSPs) being a popular and effective method. nih.gov Different types of CSPs, such as those based on cyclodextrins or crown ethers, are used to achieve chiral resolution. nih.gov The development of a chiral separation method for this compound and its isomers would likely involve screening various CSPs and optimizing the mobile phase to achieve baseline resolution of the enantiomers. The separation of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, has been achieved for other compounds using derivatized β-cyclodextrin bonded stationary phases, suggesting a potential approach for Rifampicin isomers. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of this compound, offering high sensitivity and specificity. This technique is invaluable for quantifying the drug in complex biological matrices and for identifying its metabolites.

Quantification in Complex Biological Matrices (Preclinical)

Accurate quantification of Rifampicin in biological fluids such as plasma is crucial for preclinical pharmacokinetic studies. LC-MS/MS methods have been developed and validated for this purpose, providing the necessary sensitivity and selectivity.

A rapid and sensitive LC-MS/MS method for measuring Rifampicin in human plasma and cerebrospinal fluid involves a simple organic solvent-based protein precipitation for sample cleanup. nih.gov Detection is carried out using electrospray positive ionization mass spectrometry in the multiple-reaction monitoring (MRM) mode. nih.gov Another simple and fast LC-MS/MS method for Rifampicin quantification in human plasma uses a protein precipitation step for sample purification. ijper.org Chromatographic separation is achieved on a ZORBAX Eclipse and C18 column with a mobile phase of acetonitrile and 10mM ammonium acetate (80:20% v/v), resulting in a total run time of 4 minutes. ijper.org

For the determination of Rifampicin in human plasma, a validated LC-MS/MS method with a simple one-step extraction using ethyl acetate has been reported. researchgate.net The analysis was performed with a mobile phase of methanol and 2mM ammonium acetate (80:20 v/v) on a BDS Hypersil Gold C18 column. researchgate.net This method demonstrated linearity in the concentration range of 5.021-1008.315 ng/ml. researchgate.net

A highly sensitive and cost-effective LC-MS/MS method for Rifampicin quantification in human plasma was developed using an isotopically labelled internal standard (Rifampicin D8). nih.govbohrium.com Sample cleanup was performed using a Captiva ND Lipids filtration plate, and chromatographic separation was achieved on a core-shell Kinetex C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.govbohrium.com This method boasts a short analysis time (total run time of 2.4 minutes) and a wide analytical range (5-40000 µg/L). nih.govbohrium.com

Interactive Data Table: LC-MS/MS Methods for Rifampicin Quantification in Biological Matrices

| Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Ionization Mode | Analytical Range | Reference |

| Human Plasma & CSF | Protein Precipitation | Not Specified | Not Specified | ESI Positive | Not Specified | nih.gov |

| Human Plasma | Protein Precipitation | ZORBAX Eclipse and C18 | Acetonitrile: 10mM Ammonium Acetate (80:20) | Not Specified | Not Specified | ijper.org |

| Human Plasma | Ethyl Acetate Extraction | BDS Hypersil Gold C18 | Methanol: 2mM Ammonium Acetate (80:20) | Not Specified | 5.021-1008.315 ng/mL | researchgate.net |

| Human Plasma | Captiva ND Lipids Filtration | Kinetex C18 (core-shell) | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Not Specified | 5-40000 µg/L | nih.govbohrium.com |

Metabolite Identification and Characterization

Understanding the metabolic fate of Rifampicin is essential for a complete pharmacological profile. LC-MS is a key technique for the identification and characterization of its biotransformation products. An in-depth investigation into the metabolic fate of Rifampicin utilized modern LC-MS tools, including multiple-stage MS (MSn), high-resolution MS (HR-MS), and hydrogen/deuterium exchange MS (HDE-MS) in electrospray ionization (ESI) mode. researchgate.net In this study, in vitro metabolism was investigated by incubating the drug with rat liver S9 fraction and microsomes, while in vivo metabolites were generated by administering the drug to Sprague-Dawley rats. researchgate.net A total of 21 metabolites were identified, many of which were novel. researchgate.net The structures of the metabolites were elucidated by comparing their accurate mass values and fragmentation patterns with those of the parent drug. researchgate.net Some of the identified metabolites include demethyl rifampicin, desacetyl rifampicin, and mono-oxygenated rifampicin. researchgate.net

Spectrophotometric and Spectroscopic Methods (UV-Vis, IR, SERS, Fluorescence)

Spectrophotometric and spectroscopic methods provide alternative and often simpler approaches for the analysis of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

A simple spectrophotometric method for the quantitative determination of Rifampicin in aqueous solution is based on the formation of a colored compound at a pH of 7.0. researchgate.nettuiasi.ro The visible spectra of this yellow compound were recorded in different buffer solutions, with the highest absorbance observed in a phosphate buffer at a wavelength of 470 nm. researchgate.nettuiasi.ro This method allows for the quantitative analysis of Rifampicin over a wide concentration range (0.01-0.16 mmol·L-1) with a detection limit of 0.0002 mmol·L-1. researchgate.nettuiasi.ro

UV spectrophotometric techniques have also been developed for quantifying Rifampicin. An efficient and cost-effective method using methanol and phosphate buffer at pH 7.4 was devised to determine Rifampicin concentrations. rjptonline.org The peak wavelength for Rifampicin in this system was found to be 474 nm, with a linear relationship between concentration and absorbance in the range of 10-50 µg/mL. rjptonline.org

For the simultaneous determination of Rifampicin and Isoniazid in mixtures, a visible spectrophotometric method and a first-derivative UV spectrophotometric method have been described. The visible spectrophotometric method determines Rifampicin at 475 nm in a buffer solution of pH 7.4. nih.gov

While UV-Vis spectrophotometry is well-established for Rifampicin analysis, other spectroscopic techniques such as Infrared (IR) spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS), and fluorescence spectroscopy can also provide valuable structural and quantitative information. A review of spectrometric and electrochemical methods for the analysis of rifamycin antibiotics highlights the application of various techniques, including UV-Vis, IR, and luminescence (chemiluminescence and fluorescence) methods for Rifampicin determination. dntb.gov.ua These methods offer different sensing principles and performance characteristics, providing a range of analytical options for researchers.

Spectroscopic Probes for RNAP Mechanism Studies

Spectroscopic techniques are pivotal in elucidating the molecular interactions between this compound and its target, the bacterial DNA-dependent RNA polymerase (RNAP). One of the primary methods involves leveraging the intrinsic fluorescence of the RNAP enzyme itself as a spectroscopic probe. This approach relies on the quenching of the protein's natural fluorescence upon the binding of a ligand, such as this compound.

Equilibrium and kinetic studies of the interaction between rifampicin and Escherichia coli RNAP have been successfully performed by observing the quenching of the enzyme's intrinsic fluorescence. nih.govuw.edu.pl Fluorimetric titrations have demonstrated that rifampicin binds stoichiometrically to both the core and holoenzyme forms of RNAP. nih.govuw.edu.pl The binding affinity is remarkably high, with an apparent dissociation constant (Kd) of less than or equal to 3 x 10⁻⁹ M. nih.govuw.edu.pl This strong binding is not significantly hindered by the presence of a DNA template or the formation of the initiation complex with dinucleotides and nucleoside triphosphates. nih.govuw.edu.pl

Stopped-flow kinetic studies have further illuminated the mechanism of interaction. While the equilibrium binding constant is similar for the core enzyme, holoenzyme, and the holoenzyme-T7 DNA complex, the rates of interaction differ among these forms. nih.govuw.edu.pl The kinetic data suggest a two-step mechanism: a rapid initial bimolecular binding of rifampicin to RNAP, followed by a slower isomerization of the resulting drug-enzyme complex. nih.govuw.edu.pl The rate of this forward isomerization is fastest for the core enzyme, followed by the holoenzyme, and is slowest for the holoenzyme-T7 DNA complex. This order correlates with the rates of enzyme inactivation, suggesting that the conformational change induced by rifampicin binding is responsible for its inhibitory effect. nih.govuw.edu.pl

An important finding from these spectroscopic studies is that an RNAP complex already in the process of elongating an RNA chain can still bind rifampicin, but its activity is not inhibited. nih.govuw.edu.pl This supports the model where rifampicin primarily prevents the initiation of RNA synthesis rather than the elongation of an already growing RNA chain. The existence of two forms of the rifampicin-RNAP complex, with only one being capable of initiating RNA synthesis, is consistent with observations that rifampicin only partially inhibits the formation of the first phosphodiester bond. nih.gov

Table 1: Kinetic Parameters of Rifampicin-RNAP Interaction Determined by Spectroscopic Probes

This table summarizes the key kinetic and equilibrium constants obtained from fluorescence quenching studies of the interaction between rifampicin and different forms of E. coli RNA polymerase.

| Parameter | Core Enzyme | Holoenzyme | Holoenzyme-T7 DNA Complex | Reference |

| Apparent Kd (M) | ≤ 3 x 10-9 | ≤ 3 x 10-9 | ≤ 3 x 10-9 | nih.govuw.edu.pl |

| Overall Binding Constant (from kinetics, M) | 1-2 x 10-9 | 1-2 x 10-9 | 1-2 x 10-9 | nih.gov |

| Forward Isomerization Rate (k2) | Decreasing order: Core > Holoenzyme > Holoenzyme-T7 DNA | Decreasing order: Core > Holoenzyme > Holoenzyme-T7 DNA | Decreasing order: Core > Holoenzyme > Holoenzyme-T7 DNA | nih.govuw.edu.pl |

Electrochemical and Voltammetric Methods for Compound Analysis